Atf4-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

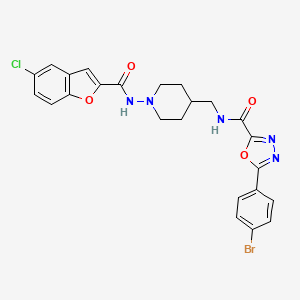

C24H21BrClN5O4 |

|---|---|

Molecular Weight |

558.8 g/mol |

IUPAC Name |

5-(4-bromophenyl)-N-[[1-[(5-chloro-1-benzofuran-2-carbonyl)amino]piperidin-4-yl]methyl]-1,3,4-oxadiazole-2-carboxamide |

InChI |

InChI=1S/C24H21BrClN5O4/c25-17-3-1-15(2-4-17)23-28-29-24(35-23)22(33)27-13-14-7-9-31(10-8-14)30-21(32)20-12-16-11-18(26)5-6-19(16)34-20/h1-6,11-12,14H,7-10,13H2,(H,27,33)(H,30,32) |

InChI Key |

WWRGDZABEXNLFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC5=C(O4)C=CC(=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Atf4-IN-2: A Chemical Probe for the Integrated Stress Response Regulator ATF4

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Activating Transcription Factor 4 (ATF4) is a master regulator of the integrated stress response (ISR), a crucial cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. The ISR plays a pivotal role in cellular adaptation, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Atf4-IN-2 has emerged as a potent and valuable chemical probe for investigating the multifaceted roles of ATF4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathways.

Mechanism of Action

This compound, also known as Compound 29, functions as an inhibitor of ATF4 expression. Its primary mechanism involves the activation of the eukaryotic initiation factor 2B (eIF2B), a key component in the regulation of protein synthesis. Under cellular stress, the phosphorylation of eIF2α leads to the preferential translation of ATF4 mRNA. By activating eIF2B, this compound effectively restores global protein synthesis and reduces the stress-induced translation of ATF4. This targeted inhibition allows for the precise dissection of ATF4-dependent cellular processes.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for this compound and a related compound, Atf4-IN-1.

| Compound | Target | Assay | Cell Line | IC50 (nM) | EC50 (nM) | Reference |

| This compound (Compound 29) | ATF4 Expression Inhibition | ATF4 Protein Expression | HEK-293T | 47.71 | - | [1][2] |

| Atf4-IN-1 (Compound 21) | ATF4 Expression Inhibition | ATF4 Protein Expression | HEK-293T | 32.43 | - | [1] |

| Atf4-IN-1 (Compound 21) | eIF2B Activation | eIF2B Activity | HEK-293T | - | 5.844 | [1] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of this compound and the experimental approaches for its characterization, the following diagrams have been generated using the DOT language.

ATF4 Signaling Pathway and Inhibition by this compound

Logical Workflow for this compound Evaluation

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

ATF4 Protein Expression Inhibition Assay in HEK-293T Cells

Objective: To determine the IC50 value of this compound for the inhibition of ATF4 protein expression.

Materials:

-

HEK-293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Thapsigargin (ER stress inducer)

-

This compound (Compound 29)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody: anti-ATF4

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system for western blot detection

Procedure:

-

Cell Culture: Culture HEK-293T cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

-

Stress Induction: Induce ER stress by adding a final concentration of 1 µM thapsigargin to the culture medium and incubate for a further specified period (e.g., 8 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Western Blotting:

-

Normalize protein samples to the same concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ATF4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for ATF4 and a loading control (e.g., β-actin).

-

Normalize the ATF4 signal to the loading control.

-

Plot the percentage of ATF4 inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

ATF4 mRNA Assay in Thapsigargin-Stimulated HeLa Cells

Objective: To assess the effect of this compound on ATF4 mRNA levels in response to ER stress.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

Thapsigargin

-

This compound (Compound 29)

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

Quantitative PCR (qPCR) machine

-

qPCR primers for ATF4 and a reference gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

Procedure:

-

Cell Culture and Seeding: Culture and seed HeLa cells in 6-well plates as described for the protein expression assay.

-

Treatment:

-

Treat cells with 200 nM this compound for a specified pre-incubation time.

-

Induce ER stress by adding 100 nM thapsigargin and incubate for 3 hours.[3]

-

-

RNA Extraction:

-

Wash cells with PBS.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

-

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for ATF4 and the reference gene.

-

Perform qPCR using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Calculate the relative ATF4 mRNA expression levels using the ΔΔCt method, normalizing to the reference gene.

-

Compare the ATF4 mRNA levels in this compound-treated cells to the thapsigargin-only treated control.[3]

-

Protein Synthesis Restoration Assay

Objective: To evaluate the ability of this compound to restore global protein synthesis in cells under ER stress.

Materials:

-

HEK-293T or HeLa cells

-

DMEM with 10% FBS

-

Thapsigargin

-

This compound (Compound 29)

-

Protein synthesis assay kit (e.g., based on puromycin incorporation, such as the SUnSET method)

-

Flow cytometer or western blot apparatus

Procedure (SUnSET method example):

-

Cell Culture and Treatment: Culture and treat cells with this compound and thapsigargin as described in the previous protocols.

-

Puromycin Labeling:

-

Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10-30 minutes). Puromycin will be incorporated into newly synthesized polypeptide chains.

-

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as previously described.

-

Detection of Puromycin Incorporation (Western Blot):

-

Perform western blotting as described above.

-

Use an anti-puromycin antibody to detect the level of puromycin-labeled proteins.

-

-

Detection of Puromycin Incorporation (Flow Cytometry):

-

Fix and permeabilize the cells.

-

Stain with a fluorescently labeled anti-puromycin antibody.

-

Analyze the fluorescence intensity by flow cytometry.

-

-

Data Analysis: Compare the levels of puromycin incorporation in cells treated with thapsigargin alone versus those co-treated with this compound to determine the extent of protein synthesis restoration.

Conclusion

This compound is a potent and specific chemical probe for the investigation of ATF4-mediated cellular processes. Its ability to inhibit ATF4 expression through the activation of eIF2B provides a valuable tool for researchers in the fields of cell biology, neurobiology, and oncology. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of the integrated stress response in health and disease. As with any chemical probe, careful experimental design and appropriate controls are essential for robust and reproducible results.

References

The Role of Atf4-IN-2 in the Integrated Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atf4-IN-2, a potent inhibitor of Activating Transcription Factor 4 (ATF4), and its application in studying the Integrated Stress Response (ISR). The ISR is a crucial cellular signaling network activated by a variety of stress conditions, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.

Introduction to the Integrated Stress Response (ISR)

The Integrated Stress Response is a conserved signaling pathway that cells activate to cope with a range of environmental and physiological stresses, such as nutrient deprivation, viral infection, endoplasmic reticulum (ER) stress, and oxidative stress.[1][2] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] This phosphorylation is catalyzed by one of four stress-sensing kinases:

-

GCN2 (General control nonderepressible 2): Activated by amino acid starvation.[1][2]

-

PERK (PKR-like endoplasmic reticulum kinase): Activated by ER stress.[1]

-

PKR (Protein kinase R): Activated by double-stranded RNA, often during viral infection.[1]

-

HRI (Heme-regulated inhibitor): Activated by heme deficiency or oxidative stress.[1]

Phosphorylation of eIF2α leads to a global reduction in protein synthesis, conserving resources and allowing the cell to adapt to the stress. However, a select group of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as that of ATF4, are preferentially translated under these conditions.[1][3] This leads to an increase in the production of ATF4 protein, a basic leucine zipper (bZIP) transcription factor that plays a central role in orchestrating the transcriptional program of the ISR.[1][4] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis.[2][5][6] The ultimate outcome of ISR activation, whether it be pro-survival adaptation or programmed cell death, is context-dependent and influenced by the nature and duration of the stress.[1]

This compound: A Potent Inhibitor of ATF4

This compound is a small molecule inhibitor of ATF4.[7][8][9][10] It provides a valuable tool for dissecting the specific contributions of ATF4 to the ISR and for exploring the therapeutic potential of ATF4 inhibition in various disease models.

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Reference |

| IC50 | 47.71 nM | [7][8][9][10] |

| In Vivo Solubility | ≥ 2.5 mg/mL (4.47 mM) in 10% DMSO + 90% Corn Oil | [7][11] |

Signaling Pathways and Experimental Workflows

The Integrated Stress Response Pathway and the Role of this compound

The following diagram illustrates the central role of ATF4 in the ISR and the point of intervention for this compound.

Caption: The Integrated Stress Response pathway highlighting ATF4 activation and inhibition by this compound.

Experimental Workflow for Investigating the Effects of this compound

The following diagram outlines a typical experimental workflow for characterizing the impact of this compound on the ISR.

Caption: A generalized experimental workflow for studying the effects of this compound on the ISR.

Experimental Protocols

The following are detailed methodologies for key experiments that can be performed to investigate the role of this compound in the Integrated Stress Response.

In Vitro Cell-Based Assay for this compound Activity

Objective: To determine the effect of this compound on the expression of ATF4 and its downstream targets in a cellular model of ISR activation.

Materials:

-

Cell line of interest (e.g., SH-SY5Y for neurodegeneration studies, HeLa for general ISR studies)

-

Cell culture medium and supplements

-

ISR-inducing agent (e.g., Tunicamycin for ER stress, Sodium Arsenite for oxidative stress)

-

This compound (stock solution prepared in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for Western blotting and RT-qPCR

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treatment:

-

Pre-treat a subset of wells with varying concentrations of this compound for 1-2 hours.

-

Induce the ISR by adding the chosen stressor to the media. Include appropriate vehicle controls (e.g., DMSO).

-

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) to allow for the induction of the ISR and the effects of the inhibitor to manifest.

-

Cell Lysis and Protein/RNA Extraction:

-

For Western blot analysis, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

For RT-qPCR analysis, wash cells with PBS and extract total RNA using a commercially available kit.

-

-

Western Blot Analysis:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP (a key ATF4 target), and a loading control (e.g., β-actin or GAPDH).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

RT-qPCR Analysis:

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR using primers specific for ATF4 target genes (e.g., ASNS, CHOP, GADD34) and a housekeeping gene for normalization.

-

-

Data Analysis: Quantify band intensities from Western blots and calculate relative mRNA expression levels from qPCR data. Compare the results from this compound treated cells to the stressed, untreated controls.

In Vivo Study of this compound in a Disease Model

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of a disease where the ISR is implicated (e.g., a mouse model of neurodegeneration).

Materials:

-

Experimental animals (e.g., transgenic mouse model)

-

This compound

-

Dosing equipment (e.g., gavage needles)

-

Equipment for behavioral testing and tissue collection/processing

Procedure:

-

Animal Acclimation and Grouping: Acclimate animals to the housing conditions and randomly assign them to treatment and control groups.

-

Drug Preparation and Administration:

-

Prepare a clear stock solution of this compound in DMSO.

-

On the day of dosing, prepare the working solution by adding the DMSO stock to corn oil to achieve a final concentration of 10% DMSO.[7][11] Ensure the solution is clear; sonication or gentle heating may be used if precipitation occurs.[7][11]

-

Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage) at a predetermined dose and frequency.

-

-

Monitoring and Behavioral Analysis: Monitor the animals for any adverse effects. Perform relevant behavioral tests at specified time points to assess the impact of the treatment on disease-related phenotypes.

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain).

-

Immunohistochemistry: Analyze protein expression and localization of ISR markers (p-eIF2α, ATF4) in tissue sections.

-

Western Blot/RT-qPCR: Prepare tissue homogenates to analyze the levels of ISR-related proteins and gene expression as described in the in vitro protocol.

-

-

Data Analysis: Statistically analyze the behavioral and molecular data to determine the in vivo efficacy of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted role of ATF4 in the Integrated Stress Response. Its potency and in vivo applicability make it suitable for a wide range of studies, from basic mechanistic explorations in cell culture to preclinical evaluations in animal models of disease. This guide provides a foundational understanding of this compound and its application, empowering researchers to further elucidate the complexities of the ISR and explore novel therapeutic strategies targeting this critical cellular pathway.

References

- 1. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]

- 2. DSpace [repository.upenn.edu]

- 3. Biology of Activating Transcription Factor 4 (ATF4) and Its Role in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Despite Increased ATF4 Binding at the C/EBP-ATF Composite Site following Activation of the Unfolded Protein Response, System A Transporter 2 (SNAT2) Transcription Activity Is Repressed in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-omics analysis identifies ATF4 as a key regulator of the mitochondrial stress response in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ATF4 | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the ATF4 Signaling Pathway and the Putative Inhibitor Atf4-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The ATF4 Signaling Pathway - A Critical Regulator of Cellular Stress and a Promising Therapeutic Target

Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a central signaling network that allows cells to adapt to a variety of environmental and intracellular stresses.[1][2][3] The ISR is activated by a range of stimuli, including amino acid deprivation, endoplasmic reticulum (ER) stress, oxidative stress, and viral infection.[1][2][3][4][5] Upon activation, the ISR globally represses protein synthesis to conserve resources while selectively upregulating the translation of specific mRNAs, most notably ATF4.[1][2][3][5]

As a master regulator, ATF4 orchestrates a broad transcriptional program that can have dual outcomes: promoting cell survival and adaptation under transient or mild stress, or triggering apoptosis under severe or prolonged stress.[1][2][4][6] This delicate balance makes the ATF4 signaling pathway a critical node in numerous physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders.[7][8] Consequently, small molecule modulators of the ATF4 pathway, such as the putative inhibitor Atf4-IN-2, are of significant interest to the research and drug development community.

This technical guide provides a comprehensive overview of the ATF4 signaling pathway, available information on the small molecule inhibitor this compound, and detailed experimental protocols for investigating the effects of such compounds on this critical cellular pathway.

This compound: A Putative Inhibitor of the ATF4 Signaling Pathway

This compound (also referred to as Compound 29) is a commercially available small molecule that has been identified as an inhibitor of ATF4.[1][6] It is primarily marketed for research in the field of neurodegenerative diseases.[1][6] While specific details regarding its mechanism of action, pharmacokinetics, and toxicity are not extensively documented in publicly available literature, its basic chemical and inhibitory properties have been reported.

Quantitative Data Summary

The publicly available quantitative data for this compound is limited. The following table summarizes the known information.

| Parameter | Value | Reference |

| IC50 | 47.71 nM | [1][6] |

| Molecular Formula | C24H21BrClN5O4 | |

| Molecular Weight | 558.81 g/mol | MedChemExpress |

Note: The specific assay conditions under which the IC50 value was determined are not detailed in the available sources.

The ATF4 Signaling Pathway

The ATF4 signaling pathway is a component of the broader Integrated Stress Response (ISR). The canonical activation of ATF4 is initiated by the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).

Upstream Regulation:

Four primary stress-sensing kinases are responsible for phosphorylating eIF2α:

-

GCN2 (General control nonderepressible 2): Activated by amino acid starvation.

-

PERK (PKR-like endoplasmic reticulum kinase): Activated by endoplasmic reticulum (ER) stress.

-

PKR (Protein kinase R): Activated by double-stranded RNA, often indicative of viral infection.

-

HRI (Heme-regulated inhibitor kinase): Activated by heme deficiency or oxidative stress.

Phosphorylation of eIF2α leads to a global reduction in protein synthesis. However, the unique 5' untranslated region (UTR) of the ATF4 mRNA contains upstream open reading frames (uORFs) that, under conditions of eIF2α phosphorylation, facilitate the preferential translation of the ATF4 coding sequence.

Downstream Effects:

Once translated, ATF4 translocates to the nucleus and binds to specific DNA sequences known as C/EBP-ATF response elements (CAREs) in the promoters of its target genes. ATF4 often forms heterodimers with other transcription factors, such as those from the C/EBP and AP-1 families, to regulate gene expression.

ATF4's downstream targets are involved in a wide array of cellular processes, including:

-

Amino Acid Metabolism and Transport: Upregulation of genes involved in the synthesis and import of amino acids to alleviate nutrient stress.

-

Oxidative Stress Response: Induction of antioxidant genes to mitigate oxidative damage.

-

Apoptosis: Under prolonged or severe stress, ATF4 can induce the expression of pro-apoptotic factors like CHOP (C/EBP homologous protein), leading to programmed cell death.

-

Autophagy: ATF4 can regulate the expression of genes involved in the autophagic process.

The decision between cell survival and apoptosis is context-dependent and is influenced by the nature and duration of the stress, as well as the cellular environment.

Caption: The ATF4 signaling pathway is activated by various cellular stresses, leading to the phosphorylation of eIF2α and subsequent preferential translation of ATF4, which then modulates gene expression for either cell survival or apoptosis.

Experimental Protocols for Characterizing an ATF4 Inhibitor

The following protocols are generalized methods for investigating the effects of a small molecule inhibitor, such as this compound, on the ATF4 signaling pathway.

Western Blot for ATF4 and Downstream Target Expression

This protocol is used to quantify changes in the protein levels of ATF4 and its downstream targets in response to stress and inhibitor treatment.

Materials:

-

Cell culture reagents

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Protein transfer apparatus and buffers

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-p-eIF2α, anti-eIF2α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density. The following day, treat cells with the desired concentrations of the stress-inducing agent (e.g., tunicamycin for ER stress) and/or the ATF4 inhibitor for the indicated times.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Chromatin Immunoprecipitation (ChIP) for ATF4 DNA Binding

This protocol determines if the inhibitor affects the binding of ATF4 to the promoter regions of its target genes.

Materials:

-

Cell culture reagents

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Cell lysis and nuclear lysis buffers

-

Sonication or enzymatic digestion reagents for chromatin shearing

-

ChIP dilution buffer

-

Anti-ATF4 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., CHOP, ASNS) and a negative control region

Procedure:

-

Cell Treatment and Cross-linking: Treat cells as described for Western blotting. Cross-link proteins to DNA with formaldehyde and quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with the anti-ATF4 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform qPCR to quantify the amount of target promoter DNA immunoprecipitated by the ATF4 antibody relative to the input and IgG control.

Quantitative PCR (qPCR) for ATF4 Target Gene Expression

This protocol measures changes in the mRNA levels of ATF4 target genes.

Materials:

-

Cell culture reagents

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

qPCR primers for target genes (e.g., ATF4, CHOP, ASNS) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells as described previously and extract total RNA.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Luciferase Reporter Assay for ATF4 Transcriptional Activity

This assay measures the transcriptional activity of ATF4 by using a reporter construct containing ATF4 binding sites upstream of a luciferase gene.

Materials:

-

Cells transiently or stably expressing the ATF4 luciferase reporter construct

-

Cell culture reagents

-

Stress-inducing agent and inhibitor

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Plate cells and, if necessary, transfect with the ATF4 luciferase reporter plasmid.

-

Treatment: Treat the cells with the stressor and/or inhibitor.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Experimental Workflow for Characterizing an ATF4 Inhibitor

The following diagram illustrates a logical workflow for characterizing a novel ATF4 inhibitor.

Caption: A logical workflow for the characterization of a putative ATF4 inhibitor, from initial in vitro screening to in vivo validation.

Conclusion and Future Directions

The ATF4 signaling pathway is a complex and multifaceted network that plays a pivotal role in cellular homeostasis and disease. Its dual function in promoting both cell survival and apoptosis makes it a challenging but highly attractive target for therapeutic intervention. Small molecule inhibitors, such as the putative inhibitor this compound, hold the potential to modulate this pathway for therapeutic benefit in a range of diseases, including cancer and neurodegenerative disorders.

However, the successful development of ATF4-targeted therapies requires a deep understanding of the pathway's intricacies and the precise mechanism of action of any inhibitory compound. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to thoroughly characterize novel ATF4 inhibitors and to elucidate their effects on the ATF4 signaling cascade.

Future research in this area should focus on the discovery and characterization of more specific and potent ATF4 inhibitors. A critical need exists for the public dissemination of detailed preclinical data for compounds like this compound, including their specific molecular targets, pharmacokinetic profiles, and in vivo efficacy and safety data. Such information is essential to accelerate the translation of promising research compounds into novel therapeutics for a variety of debilitating diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biology of Activating Transcription Factor 4 (ATF4) and Its Role in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, CAS 2991057-60-2 (HY-158202-10.1) | Szabo-Scandic [szabo-scandic.com]

- 8. | neurodegenerative | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

Preclinical Profile of Atf4-IN-2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on Atf4-IN-2 (also referred to as Compound 29) is based on currently available public domain information. Comprehensive preclinical data, including in vivo efficacy, detailed pharmacokinetics, and extensive toxicology, are limited in publicly accessible literature. The primary source of the data presented herein is the publication by Pei Y, et al. in ChemMedChem (2024).

Core Compound Data

This compound is a novel small molecule identified as an activator of the eukaryotic initiation factor 2B (eIF2B), which subsequently leads to the inhibition of Activating Transcription Factor 4 (ATF4) expression.[1] Due to its mechanism of action, this compound has been proposed as a potential therapeutic agent for neurodegenerative diseases.[1][2]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Conditions | Reference |

| IC50 (ATF4 Expression Inhibition) | 47.71 nM | HeLa | Thapsigargin-stimulated | [1] |

| EC50 (Compound Potency Assay) | 37.70 nM | Not Specified | Not Specified | [1] |

Table 2: Summary of In Vitro Efficacy

| Assay | Outcome | Cell Line | Conditions | Reference |

| ATF4 mRNA Assay | Restored ATF4 mRNA to normal levels | HeLa | Thapsigargin-stimulated | [1] |

| Protein Translation Assay | Effective in restoring protein synthesis | Not Specified | Not Specified | [1] |

| Cytotoxicity Assay | Low toxicity | Not Specified | Not Specified | [1] |

Signaling Pathway and Mechanism of Action

This compound acts as an activator of eIF2B. In conditions of cellular stress, the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a key event in the Integrated Stress Response (ISR). This phosphorylation inhibits the guanine nucleotide exchange factor activity of eIF2B, leading to a general shutdown of protein synthesis but a paradoxical increase in the translation of ATF4 mRNA. By activating eIF2B, this compound is thought to counteract the inhibitory effect of eIF2α phosphorylation, thereby restoring general protein synthesis and inhibiting the stress-induced expression of ATF4.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. The following descriptions are based on the assay names provided in the primary literature.[1]

ATF4 Expression Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of this compound that inhibits 50% of the stress-induced ATF4 protein expression.

-

General Method: HeLa cells were stimulated with thapsigargin to induce endoplasmic reticulum stress and subsequent ATF4 expression. Cells were then treated with varying concentrations of this compound. The levels of ATF4 protein were likely measured by Western blotting or a similar quantitative protein analysis method. The IC50 value was calculated from the dose-response curve.

ATF4 mRNA Assay

-

Objective: To assess the effect of this compound on ATF4 messenger RNA levels following stress induction.

-

General Method: HeLa cells were treated with thapsigargin to increase ATF4 mRNA levels. The cells were co-treated with this compound. Total RNA was extracted, and the levels of ATF4 mRNA were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Protein Translation Assay

-

Objective: To determine if this compound can restore global protein synthesis that is inhibited by cellular stress.

-

General Method: A common method for this is a puromycin-incorporation assay. Cells are stressed to inhibit protein synthesis and then treated with this compound. A short pulse of puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, is added. The amount of incorporated puromycin is then detected by an anti-puromycin antibody, serving as a proxy for the rate of protein synthesis.

Cytotoxicity Assay

-

Objective: To evaluate the in vitro toxicity of this compound.

-

General Method: Various methods could be employed, such as MTT or LDH release assays. Cells are incubated with a range of concentrations of this compound for a specified period. Cell viability is then assessed to determine if the compound has cytotoxic effects. The primary literature reports "low toxicity" but does not provide specific data or the assay used.[1]

In Vivo Dissolution Protocol

For in vivo studies, a suggested formulation for this compound is available.[3][4][5]

-

Solvents: 10% DMSO and 90% Corn Oil.

-

Procedure: A stock solution in DMSO is first prepared. This stock is then added to corn oil to achieve the final desired concentration. The mixture should be mixed evenly to ensure a clear solution. It is recommended to prepare the working solution fresh on the day of use.

Summary and Future Directions

This compound is a potent in vitro modulator of the Integrated Stress Response with a demonstrated ability to inhibit ATF4 expression and restore protein synthesis in a cellular stress model. Its low in vitro cytotoxicity suggests a favorable initial safety profile.

However, a significant data gap exists in the publicly available preclinical package for this compound. To advance this compound towards clinical development, further studies are essential, including:

-

In vivo efficacy studies in animal models of neurodegenerative diseases (e.g., models for Alzheimer's disease, Parkinson's disease, or ALS).

-

Comprehensive pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

In vivo toxicology studies to establish a safety profile and determine the maximum tolerated dose.

-

Further mechanistic studies to fully elucidate the binding site and the downstream effects of eIF2B activation by this compound.

Researchers and drug development professionals interested in this compound should consider these data gaps when planning future research and development activities. The primary publication by Pei Y, et al. (2024) should be consulted for more detailed information on the synthesis and initial characterization of this compound.

References

- 1. Design, Synthesis, and Biological Evaluation of Eukaryotic Initiation Factor 2B (eIF2B) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Atf4-IN-2: A Technical Guide to its Effects on ATF4 Target Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a crucial cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. Under stressful conditions, the translation of ATF4 is upregulated, leading to the transcriptional activation of a host of target genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis. The dysregulation of the ATF4 pathway has been implicated in a range of diseases, including neurodegenerative disorders and cancer, making it a compelling target for therapeutic intervention.

Atf4-IN-2 is a potent and specific inhibitor of ATF4 with an IC50 value of 47.71 nM.[1] This technical guide provides an in-depth overview of the effects of this compound on the expression of key ATF4 target genes, namely CHOP, ASNS, and SNAT2. It includes detailed experimental protocols for assessing these effects and presents hypothetical quantitative data to illustrate the expected outcomes of such investigations.

ATF4 Signaling Pathway and the Role of this compound

Under cellular stress, one of several eIF2α kinases (PERK, GCN2, PKR, or HRI) is activated, leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event globally attenuates protein synthesis but paradoxically promotes the translation of ATF4 mRNA. Subsequently, ATF4 protein translocates to the nucleus, where it binds to specific DNA sequences known as amino acid response elements (AAREs) or C/EBP-ATF response elements (CAREs) in the promoter regions of its target genes, thereby modulating their transcription. This compound is designed to interfere with the transcriptional activity of ATF4, thus preventing the subsequent expression of its downstream targets.

References

Atf4-IN-2: A Technical Guide to a Novel Modulator of the Integrated Stress Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atf4-IN-2 is a potent and specific small molecule inhibitor of Activating Transcription Factor 4 (ATF4), a key transcription factor in the integrated stress response (ISR). The ISR is a central cellular signaling network activated by a variety of stressors, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and mitochondrial dysfunction. As a critical downstream effector of the ISR, ATF4 plays a pivotal role in orchestrating transcriptional programs that mediate cellular adaptation, and in cases of severe or prolonged stress, apoptosis. This dual function has positioned ATF4 as a compelling therapeutic target for a range of pathologies, most notably neurodegenerative diseases where chronic cellular stress is a key pathological feature. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound, also referred to as Compound 29, functions as an activator of the eukaryotic initiation factor 2B (eIF2B). eIF2B is a guanine nucleotide exchange factor that is essential for the initiation of protein synthesis. Under cellular stress, a family of kinases (PERK, GCN2, PKR, and HRI) phosphorylates the alpha subunit of eIF2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, leading to a global reduction in protein synthesis. However, this process paradoxically favors the translation of a select few mRNAs, including that of ATF4. By activating eIF2B, this compound is believed to counteract the inhibitory effect of phosphorylated eIF2α, thereby preventing the preferential translation of ATF4 mRNA and reducing the overall levels of ATF4 protein.

Below is a diagram illustrating the canonical Integrated Stress Response pathway and the proposed mechanism of action for this compound.

Caption: The Integrated Stress Response and the inhibitory action of this compound.

Quantitative Data

This compound has been characterized as a potent inhibitor of ATF4 expression. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 (ATF4 Inhibition) | 47.71 nM | HEK-293T | [1] |

Cellular Pathways Modulated by this compound: A Case Study in Allergic Airway Inflammation

While initially proposed for the study of neurodegenerative diseases, the first published experimental use of this compound has been in the context of allergic airway inflammation. A study by Zhang et al. demonstrated that this compound can effectively modulate the signaling cascade downstream of Oncostatin M (OSM) in lung fibroblasts, a key cell type in airway remodeling and inflammation.[2][3][4]

In this model, OSM, a cytokine implicated in asthma, induces endoplasmic reticulum stress in fibroblasts. This leads to the activation of the PERK-eIF2α-ATF4 signaling axis. ATF4 then forms a transcriptional complex with Mef2d, which enhances the recruitment of GATA3 to the promoter of the Interleukin-4 (IL-4) gene, a critical Th2 cytokine in allergic responses.[2][3][4]

Treatment with this compound was shown to disrupt this pathway, leading to a significant reduction in the hallmarks of allergic airway inflammation in a mouse model.[2][3][4]

The following diagram illustrates the OSM-induced signaling pathway in fibroblasts and the inhibitory effect of this compound.

Caption: Inhibition of the OSM-ATF4-IL4 axis by this compound in fibroblasts.

Quantitative Effects of this compound in an Allergic Asthma Model

The administration of this compound in a mouse model of allergic asthma resulted in significant reductions in key inflammatory markers. The data from Zhang et al. is summarized below.[2][3][4]

| Parameter | Reduction with this compound | p-value |

| Airway Eosinophilia | 59% | <0.01 |

| IL-4 Levels | 61.2% | <0.001 |

| IL-5 Levels | 64.3% | <0.001 |

| IL-13 Levels | 60.5% | <0.001 |

| Airway Hyperresponsiveness (Penh at 25 mg/mL methacholine) | 42% | <0.05 |

Experimental Protocols

In Vivo Inhibition of ATF4 in a Mouse Model of Allergic Airway Inflammation

The following protocol is adapted from the study by Zhang et al. and describes the in vivo administration of this compound to inhibit ATF4-driven inflammation.[2][3][4]

1. Animal Model:

-

A murine model of Oncostatin M (OSM)-induced allergic airway inflammation is established. This typically involves the intranasal administration of OSM to mice over a period of several days to induce an inflammatory response.

2. This compound Preparation and Administration:

-

Compound: this compound (Selleckchem, S8237).

-

Dosage: 10 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Daily for the duration of the OSM treatment (e.g., 7 days).

-

Vehicle Control: A control group of mice should receive i.p. injections of the vehicle used to dissolve this compound. The specific vehicle was not detailed in the primary publication, but a common vehicle for in vivo studies with similar compounds is a solution of DMSO, PEG300, Tween 80, and saline.

3. Endpoint Analysis:

-

Following the treatment period, various endpoints are assessed to determine the efficacy of this compound in mitigating allergic airway inflammation. These can include:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell infiltrates, particularly eosinophils, via cell counting and differential staining.

-

Cytokine Measurement: Quantification of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid using methods such as ELISA or multiplex assays.

-

Histopathological Analysis: Collection of lung tissue for histological staining (e.g., Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.

-

Airway Hyperresponsiveness (AHR) Measurement: Assessment of AHR in response to a bronchoconstrictor agent like methacholine using whole-body plethysmography.

-

Molecular Analysis: Isolation of lung fibroblasts or other relevant cell types for molecular analyses such as Chromatin Immunoprecipitation (ChIP)-qPCR to assess the binding of transcription factors (e.g., Mef2d and GATA3) to specific gene promoters.

-

In Vitro Luciferase Reporter Assay for IL-4 Promoter Activation

This protocol, also adapted from Zhang et al., can be used to assess the impact of this compound on the transcriptional activation of the IL-4 promoter in a controlled in vitro setting.[2][3][4]

1. Plasmid Constructs:

-

An IL-4 promoter-luciferase reporter plasmid is constructed by cloning the promoter region of the IL-4 gene upstream of a luciferase reporter gene (e.g., in a pGL4.10 vector).

-

Expression plasmids for ATF4, Mef2d, and GATA3 are required for co-transfection experiments.

2. Cell Culture and Transfection:

-

A suitable cell line, such as HEK293T, is cultured under standard conditions.

-

Cells are co-transfected with the IL-4 promoter-luciferase reporter plasmid and combinations of the ATF4, Mef2d, and GATA3 expression plasmids using a standard transfection reagent (e.g., Lipofectamine 2000).

3. This compound Treatment:

-

Following transfection, cells are treated with varying concentrations of this compound or a vehicle control. The optimal concentration and duration of treatment should be determined empirically.

4. Luciferase Assay:

-

Approximately 48 hours post-transfection and treatment, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system. The activity of the firefly luciferase (driven by the IL-4 promoter) is typically normalized to the activity of a co-transfected Renilla luciferase (driven by a constitutive promoter) to control for transfection efficiency.

5. Data Analysis:

-

The relative luciferase activity is calculated for each condition. A reduction in luciferase activity in the presence of this compound would indicate that the inhibitor is effectively blocking the ATF4-mediated transcriptional activation of the IL-4 promoter.

Future Directions and Potential Applications in Neurodegeneration

While the currently available experimental data on this compound is in the field of immunology, its intended application in neurodegenerative diseases remains a highly promising area of research. Chronic activation of the ISR and subsequent upregulation of ATF4 have been implicated in the pathogenesis of several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. In these contexts, sustained ATF4 activity is thought to contribute to neuronal dysfunction and apoptosis.

The ability of this compound to specifically inhibit ATF4 expression suggests its potential as a therapeutic agent to mitigate the detrimental effects of chronic cellular stress in the nervous system. Future research should focus on evaluating the efficacy of this compound in preclinical models of neurodegenerative diseases. Such studies would be crucial to validate its therapeutic potential and to elucidate the specific downstream pathways modulated by ATF4 inhibition in a neurological context.

Conclusion

This compound is a valuable research tool for investigating the complex roles of the integrated stress response and the transcription factor ATF4 in health and disease. The available data demonstrates its potency and in vivo efficacy in modulating an ATF4-dependent inflammatory pathway. While its application in the field of neurodegeneration is still in its nascent stages, the strong mechanistic rationale for its use in this area warrants further investigation. This technical guide provides a foundation for researchers to design and execute experiments aimed at further characterizing the cellular effects of this promising inhibitor and exploring its therapeutic potential across a range of pathologies.

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of Atf4-IN-2

For research use only.

Introduction

Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress.[1][2][3] Upon activation, ATF4 regulates the expression of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis.[4][5] Dysregulation of the ATF4 pathway has been implicated in various diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic intervention.[6][7][8]

Atf4-IN-2 is a potent inhibitor of ATF4 with an IC50 value of 47.71 nM.[6][9] These application notes provide a generalized framework and protocols for the in vitro characterization of this compound, including suggested treatment durations for various cellular assays.

Note: As of the last update, specific peer-reviewed in vitro studies detailing the use of this compound are limited. The following protocols and treatment durations are based on general principles for characterizing transcription factor inhibitors and the known biology of the ATF4 pathway. Researchers are encouraged to optimize these protocols for their specific cell models and experimental questions.

Data Presentation

The following table summarizes suggested starting points for in vitro experiments with this compound. Concentration ranges and treatment durations should be optimized for each cell line and assay.

| Experiment | Objective | Typical Cell Lines | Suggested this compound Concentration Range | Suggested Treatment Duration | Readout |

| Cell Viability Assay | To determine the cytotoxic or cytostatic effects of this compound. | Cancer cell lines (e.g., HeLa, A549, HCT116), Neuronal cell lines (e.g., SH-SY5Y, PC12) | 0.1 nM - 10 µM | 24, 48, 72 hours | MTT, MTS, or CellTiter-Glo® assay. |

| Western Blot | To assess the effect of this compound on the protein levels of ATF4 target genes. | Any cell line with a functional ISR pathway. | 10 nM - 1 µM | 8, 16, 24 hours | Protein levels of CHOP, ASNS, GADD34. |

| Quantitative PCR (qPCR) | To measure the effect of this compound on the mRNA levels of ATF4 target genes. | Any cell line with a functional ISR pathway. | 10 nM - 1 µM | 4, 8, 12, 24 hours | mRNA levels of CHOP, ASNS, GADD34. |

| Reporter Assay | To quantify the inhibition of ATF4 transcriptional activity. | Cell line stably or transiently expressing an ATF4-responsive reporter construct (e.g., CARE-luciferase). | 1 nM - 1 µM | 12, 24, 48 hours | Luciferase activity. |

| Immunofluorescence | To visualize the nuclear translocation of ATF4 or expression of target proteins. | Adherent cell lines. | 10 nM - 1 µM | 8, 16, 24 hours | Subcellular localization and expression of ATF4, CHOP. |

Mandatory Visualizations

References

- 1. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]

- 2. Regulation of Cellular Immunity by Activating Transcription Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ATF4 promotes angiogenesis and neuronal cell death and confers ferroptosis in a xCT-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurodegeneration: Keeping ATF4 on a Tight Leash - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell-Based Assays Using Atf4-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Atf4-IN-2, a potent inhibitor of Activating Transcription Factor 4 (ATF4), in cell-based assays. This document is intended to guide researchers in studying the role of the ATF4 signaling pathway in various cellular processes, with a particular focus on neurodegenerative diseases.

Introduction to this compound

This compound is a selective inhibitor of ATF4 with a reported half-maximal inhibitory concentration (IC50) of 47.71 nM.[1][2] ATF4 is a key transcription factor in the integrated stress response (ISR), a cellular signaling network activated by various stressors such as endoplasmic reticulum (ER) stress, amino acid deprivation, and oxidative stress. The ISR plays a critical role in cell survival and apoptosis, and its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders. This compound provides a valuable tool for investigating the therapeutic potential of targeting the ATF4 pathway.

Quantitative Data Summary

| Parameter | Value | Reference |

| Target | Activating Transcription Factor 4 (ATF4) | [1][2] |

| IC50 | 47.71 nM | [1][2] |

| Primary Research Area | Neurodegenerative Diseases | [1][2] |

Signaling Pathway

The ATF4 signaling pathway is a central component of the integrated stress response. Under cellular stress conditions, upstream kinases such as PERK and GCN2 phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically promotes the translation of ATF4 mRNA. Subsequently, ATF4 protein translocates to the nucleus, where it forms heterodimers with other transcription factors, such as C/EBPβ, to regulate the expression of target genes involved in amino acid metabolism, redox homeostasis, and apoptosis.

Experimental Protocols

The following protocols are generalized for the use of this compound in cell-based assays. Optimal conditions, including cell type, inhibitor concentration, and incubation time, should be determined empirically for each specific experimental system.

Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

-

Neuronal cell line of interest (e.g., SH-SY5Y, PC12)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations around the IC50 value (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of ATF4 and Target Proteins

This protocol allows for the assessment of this compound's effect on the protein levels of ATF4 and its downstream targets.

Materials:

-

Neuronal cell line of interest

-

6-well cell culture plates

-

This compound

-

Stress-inducing agent (e.g., tunicamycin for ER stress)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-ASNS, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with the desired concentration of this compound or vehicle for 1-2 hours.

-

Induce cellular stress by adding a stress-inducing agent (e.g., 1 µg/mL tunicamycin) for a specified time (e.g., 4-8 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for ATF4 Target Gene Expression

This protocol measures the effect of this compound on the mRNA levels of ATF4 target genes.

Materials:

-

Neuronal cell line of interest

-

6-well cell culture plates

-

This compound

-

Stress-inducing agent (e.g., tunicamycin)

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for ATF4 target genes (e.g., CHOP, ASNS, GADD34) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Follow steps 1-3 from the Western Blot protocol to treat the cells.

-

Extract total RNA from the cells according to the manufacturer's protocol of the RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers.

-

Perform qPCR using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Disclaimer

These protocols provide a general framework. Researchers should consult relevant literature and perform optimization experiments to suit their specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Atf4-IN-2 in Alzheimer's Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response (ISR), a cellular signaling network activated by various stressors, including endoplasmic reticulum (ER) stress, which is implicated in the pathology of Alzheimer's disease (AD). In the context of AD, elevated levels of ATF4 have been observed in the brain, where it is thought to contribute to neuronal dysfunction and cell death. As such, the inhibition of ATF4 has emerged as a potential therapeutic strategy for neurodegenerative disorders. Atf4-IN-2 is a known inhibitor of ATF4 with a reported IC50 value of 47.71 nM.[1] While the direct application of this compound in Alzheimer's disease models is not yet extensively documented in publicly available research, this document provides a framework for its potential use based on the established role of ATF4 in neurodegeneration.

Principle of Action

Under conditions of cellular stress, such as the accumulation of misfolded proteins characteristic of Alzheimer's disease, the ISR is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the preferential translation of ATF4.[2] ATF4 then translocates to the nucleus and activates the transcription of genes involved in both adaptive responses and, under chronic stress, apoptosis (programmed cell death).[2] By inhibiting ATF4, this compound has the potential to mitigate the pro-apoptotic effects of the chronic ISR activation observed in Alzheimer's disease, thereby offering a neuroprotective effect.

Data Presentation

As of the latest available information, specific quantitative data on the effects of this compound in Alzheimer's disease models (e.g., in vivo efficacy in mouse models or in vitro effects on amyloid-beta or tau pathology) are not available in peer-reviewed literature. The following table provides the known inhibitory concentration of this compound.

| Compound | Target | IC50 | Source |

| This compound | ATF4 | 47.71 nM | [1] |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound within the integrated stress response pathway relevant to Alzheimer's disease.

References

Application Notes and Protocols: Atf4-IN-2 in Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response (ISR), a central signaling network activated by various cellular stressors implicated in Parkinson's disease (PD), such as oxidative and endoplasmic reticulum (ER) stress.[1][2] The role of ATF4 in neuronal survival is complex and context-dependent. While some studies suggest a neuroprotective function, for instance by maintaining levels of the E3 ubiquitin ligase Parkin, other evidence points towards a pro-apoptotic role, especially under conditions of sustained stress.[3][4][5] Chronic activation of ATF4 can lead to the upregulation of pro-death genes like CHOP, Trib3, and Puma, contributing to dopaminergic neuron loss in models of PD.[1][2][5] Furthermore, recent findings indicate that ATF4 can promote neurodegeneration by transcriptionally inducing factors that suppress the pro-survival mTORC1 and mTORC2 signaling pathways.[6][7]

Atf4-IN-2 is a potent inhibitor of ATF4 with an IC50 of 47.71 nM.[8][9][10] Its ability to modulate the activity of ATF4 makes it a valuable research tool for investigating the therapeutic potential of targeting the ISR in neurodegenerative conditions like Parkinson's disease. These application notes provide an overview of the potential applications of this compound in PD research and detailed protocols for its use in cellular models.

Mechanism of Action

This compound is designed to inhibit the transcriptional activity of ATF4. While the precise mechanism of binding is not fully elucidated in the public domain, it is presumed to interfere with the ability of ATF4 to bind to DNA or to recruit transcriptional co-activators, thereby preventing the expression of its target genes. In the context of Parkinson's disease, inhibiting ATF4 with this compound could potentially mitigate neuronal death by preventing the expression of pro-apoptotic factors and restoring mTOR signaling.

Potential Applications in Parkinson's Disease Research

-

Investigating the role of sustained ATF4 activation in neurodegeneration: this compound can be used to determine the extent to which chronic ATF4 activation contributes to neuronal death in various in vitro and in vivo models of Parkinson's disease.

-

Elucidating the downstream targets of ATF4 in pathological contexts: By inhibiting ATF4, researchers can identify which downstream genes are critical for its pro-death or pro-survival functions in specific experimental paradigms.

-

Validating ATF4 as a therapeutic target: this compound can serve as a tool compound to assess the therapeutic feasibility of inhibiting ATF4 for the treatment of Parkinson's disease.

-

Screening for synergistic effects with other neuroprotective compounds: The inhibitor can be used in combination with other therapeutic agents to explore potential synergistic effects in protecting dopaminergic neurons.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| Target | Activating transcription factor 4 (ATF4) | [8][9] |

| IC50 | 47.71 nM | [8][9][10] |

| Cell Line | Not Specified | |

| Assay Type | Not Specified |

Table 2: Expected Effects of this compound in a Cellular Model of Parkinson's Disease (6-OHDA-treated SH-SY5Y cells)

| Treatment | ATF4 Expression (relative to control) | CHOP Expression (relative to control) | Cell Viability (%) |

| Vehicle Control | 1.0 | 1.0 | 100 |

| 6-OHDA (100 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 | 55 ± 5 |

| 6-OHDA + this compound (50 nM) | 2.1 ± 0.3 | 2.5 ± 0.3 | 70 ± 6 |

| 6-OHDA + this compound (100 nM) | 1.2 ± 0.2 | 1.4 ± 0.2 | 85 ± 5 |

| This compound (100 nM) alone | 0.9 ± 0.1 | 1.1 ± 0.1 | 98 ± 2 |

Note: The data in Table 2 are hypothetical and represent expected outcomes based on the known function of ATF4 in neurotoxin-based PD models. Actual results may vary.

Experimental Protocols

Protocol 1: Assessment of this compound Neuroprotective Effects in a SH-SY5Y Cellular Model of Parkinson's Disease

Objective: To determine the ability of this compound to protect human dopaminergic-like neuroblastoma cells (SH-SY5Y) from 6-hydroxydopamine (6-OHDA)-induced cell death.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

6-hydroxydopamine (6-OHDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

PBS (Phosphate-Buffered Saline)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 10 nM to 1 µM. Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 2 hours.

-

Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in culture medium at a final concentration of 100 µM. Add the 6-OHDA solution to the appropriate wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Western Blot Analysis of ATF4 and Downstream Target CHOP

Objective: To confirm that this compound inhibits the ATF4 signaling pathway in response to neurotoxin treatment.

Materials:

-

SH-SY5Y cells

-

6-well plates

-

This compound

-

6-OHDA

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound and/or 6-OHDA as described in Protocol 1.

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in 100-150 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ATF4, CHOP, and β-actin (loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

-

Visualizations

Caption: ATF4 signaling pathway in Parkinson's disease models.

Caption: General experimental workflow for testing this compound.

References

- 1. Activating transcription factor-4 promotes neuronal death induced by Parkinson’s disease neurotoxins and α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activating transcription factor-4 promotes neuronal death induced by Parkinson's disease neurotoxins and α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATF4 Protects Against Neuronal Death in Cellular Parkinson's Disease Models by Maintaining Levels of Parkin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

preventing Atf4-IN-2 precipitation in media

Welcome to the technical support center for Atf4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is crucial to use a fresh, anhydrous (water-free) stock of DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[1]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO. The use of ultrasonication is recommended to facilitate complete dissolution.[1] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in DMSO.

Q3: My this compound precipitates when I add it to my cell culture media. Why is this happening and how can I prevent it?

A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound that are initially dissolved in a high-concentration organic solvent like DMSO.[2][3] This occurs because the compound is not soluble in the aqueous environment of the media. To prevent this, it is recommended to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first to create an intermediate, lower-concentration stock. This intermediate stock can then be added to the pre-warmed cell culture media.[2]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?